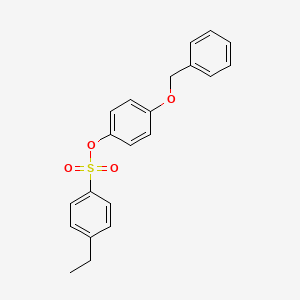

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is commonly used in scientific research for its various applications.

Aplicaciones Científicas De Investigación

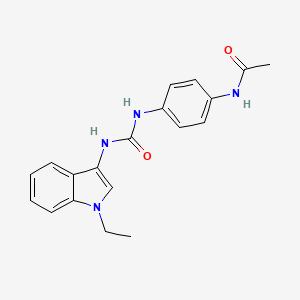

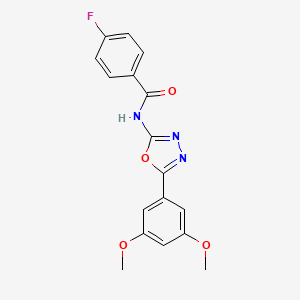

EGFR-TK Inhibition and Anticancer Activity

Design and Synthesis: Researchers have designed and synthesized derivatives of this compound, including oxadiazole and pyrazoline derivatives. These compounds were evaluated for their antiproliferative activity against human cancer cell lines (HCT116, HepG-2, and MCF7) using MTT assay. Compound 10c exhibited potent anticancer activity across all cell lines while maintaining safety towards normal cells .

EGFR-TK Inhibition: Compounds 5a, 9b, 10a, 10b, and 10c were further assessed for their EGFR-TK inhibition. Among them, compounds 5a and 10b showed excellent inhibitory activity (IC50 values of 0.09 μM and 0.16 μM, respectively) compared to the reference drug gefitinib (IC50 = 0.04 μM) .

Activity Against Other EGFR Family Members: Compound 5a also displayed good activity against HER3 and HER4 (IC50 values of 0.18 μM and 0.37 μM, respectively) compared to gefitinib (IC50 = 0.35 μM and 0.58 μM, respectively) .

Mechanism of Action: Compound 5a induced mitochondrial apoptotic pathways and increased accumulation of reactive oxygen species (ROS) in HepG-2 cells .

Drug-Likeness and Physicochemical Properties: Both compounds 5a and 10b exhibited promising drug-likeness and favorable physicochemical properties .

Other Potential Applications

While EGFR-TK inhibition is a significant area of interest, further research may uncover additional applications for this compound. However, the existing literature primarily focuses on its anticancer properties.

Propiedades

IUPAC Name |

(4-phenylmethoxyphenyl) 4-ethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-2-17-8-14-21(15-9-17)26(22,23)25-20-12-10-19(11-13-20)24-16-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGBBNQFXJQXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)

![2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2454722.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)

![5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2454726.png)